molecular formula C21H19F3N2O5S2 B296923 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide

4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide

Numéro de catalogue B296923
Poids moléculaire: 500.5 g/mol
Clé InChI: UMUVTPZFNUBUEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor used in the treatment of various types of cancer. It is a potent inhibitor of Bruton's tyrosine kinase (BTK) and has shown promising results in preclinical and clinical studies.

Mécanisme D'action

4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide works by inhibiting BTK, a key enzyme involved in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are involved in the development of various types of cancer. By inhibiting BTK, 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide blocks the activation of downstream signaling pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to modulate the immune system by reducing the number of regulatory T-cells and enhancing the activity of effector T-cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide in lab experiments is its potency and specificity. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for less frequent dosing. However, one limitation of using 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the use of 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide in cancer treatment. One potential direction is the development of combination therapies with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy. Another direction is the exploration of its use in other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the mechanism of action of 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide and to identify potential biomarkers for patient selection.

Méthodes De Synthèse

The synthesis of 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide involves several steps, starting with the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide. This intermediate is then treated with trifluoromethyl aniline to form the final product, 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide. The overall yield of this process is approximately 20%.

Applications De Recherche Scientifique

4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has shown promising results in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies. It has also been studied in combination with other drugs, such as venetoclax, to enhance its efficacy.

Propriétés

Formule moléculaire

C21H19F3N2O5S2

Poids moléculaire

500.5 g/mol

Nom IUPAC

4-methoxy-3-methyl-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H19F3N2O5S2/c1-14-12-19(10-11-20(14)31-2)33(29,30)25-16-6-8-18(9-7-16)32(27,28)26-17-5-3-4-15(13-17)21(22,23)24/h3-13,25-26H,1-2H3

Clé InChI

UMUVTPZFNUBUEV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

SMILES canonique

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.